4-(3,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
4-(3,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound characterized by a pyrrolidine ring substituted with a 3,5-dichlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or diols, using catalysts like Cp*Ir complexes.
Introduction of the 3,5-Dichlorophenyl Group: The 3,5-dichlorophenyl group can be introduced via Suzuki-Miyaura coupling reactions, which involve the use of boron reagents and palladium catalysts under mild conditions.
Carboxylation: The carboxylic acid group can be introduced through various methods, including the use of carbon dioxide or carboxylation reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(3,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound can be used to study the interactions of pyrrolidine derivatives with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(3,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its unique three-dimensional structure and stereochemistry . The 3,5-dichlorophenyl group can contribute to hydrophobic interactions and enhance the compound’s stability.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but differ in the substitution pattern and functional groups.
Prolinol Derivatives: These compounds contain a hydroxyl group instead of a carboxylic acid group.
Uniqueness
4-(3,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the 3,5-dichlorophenyl group and the carboxylic acid group, which can enhance its biological activity and chemical reactivity compared to other pyrrolidine derivatives .
Properties
Molecular Formula |
C11H11Cl2NO2 |
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Molecular Weight |
260.11 g/mol |
IUPAC Name |
4-(3,5-dichlorophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H11Cl2NO2/c12-7-1-6(2-8(13)3-7)9-4-14-5-10(9)11(15)16/h1-3,9-10,14H,4-5H2,(H,15,16) |
InChI Key |
KPQIDLTWINAOKC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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